molecular formula C21H16N4O4 B11033074 6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B11033074
M. Wt: 388.4 g/mol
InChI Key: QRBQBLLISAKHSB-UHFFFAOYSA-N
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Description

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound characterized by its unique tetracyclic structure

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C21H16N4O4/c1-29-13-8-9(6-7-12(13)26)14-15-17(10-4-2-3-5-11(10)18(15)27)23-19-16(14)20(28)25-21(22)24-19/h2-8,14,26H,1H3,(H4,22,23,24,25,28)

InChI Key

QRBQBLLISAKHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of amino, hydroxy, and methoxy groups through various organic reactions such as amination, hydroxylation, and methylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Application of chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the hydroxy and methoxy groups may facilitate binding to specific proteins, while the amino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-hydroxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
  • 6-amino-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Uniqueness

The uniqueness of 6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.

Biological Activity

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound notable for its unique tetracyclic structure and multiple functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a triazine ring and a methoxyphenyl substituent which enhance its chemical reactivity and potential biological effects.

Property Details
Molecular Formula C₁₉H₁₈N₄O₂
Molecular Weight 350.38 g/mol
Functional Groups Amino group, dione group, hydroxy group

Antitumor Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activity. For instance, analogs of the compound have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties. Similar structural compounds have been documented to inhibit bacterial growth effectively .

Enzyme Inhibition

The presence of specific functional groups suggests potential for enzyme inhibition activity. Studies have indicated that related compounds can act as enzyme inhibitors, which may be relevant for therapeutic applications in diseases where enzyme dysregulation is a factor .

The biological activity of this compound may involve:

  • Interaction with DNA: Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases.
  • Modulation of Signaling Pathways: The compound may influence pathways related to cell proliferation and apoptosis through receptor interactions.

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of structurally related compounds on human breast cancer cell lines (MCF-7), it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .

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